5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole 5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611575
InChI: InChI=1S/C17H12F3NS/c1-11-15(12-5-3-2-4-6-12)21-16(22-11)13-7-9-14(10-8-13)17(18,19)20/h2-10H,1H3
SMILES: CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Molecular Formula: C17H12F3NS
Molecular Weight: 319.3 g/mol

5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole

CAS No.:

Cat. No.: VC13611575

Molecular Formula: C17H12F3NS

Molecular Weight: 319.3 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole -

Specification

Molecular Formula C17H12F3NS
Molecular Weight 319.3 g/mol
IUPAC Name 5-methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Standard InChI InChI=1S/C17H12F3NS/c1-11-15(12-5-3-2-4-6-12)21-16(22-11)13-7-9-14(10-8-13)17(18,19)20/h2-10H,1H3
Standard InChI Key NXXCFTVMLJUOGO-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Canonical SMILES CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, reflects its substitution pattern:

  • A methyl group at position 5 of the thiazole ring.

  • A phenyl group at position 4.

  • A 4-(trifluoromethyl)phenyl group at position 2 .

Key Properties:

PropertyValueSource
Molecular formulaC₁₇H₁₂F₃NS
Molecular weight319.34 g/mol
SMILESCC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Melting pointNot fully characterized; analogs: 60–62°C (chloromethyl derivative)

The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for drug design .

Synthetic Pathways

Hantzsch Thiazole Synthesis

A common route involves cyclocondensation of α-haloketones with thioureas or thioamides. For example:

  • Intermediate formation: Reaction of methyl 4-methyl-3-oxopentanoate with sulfuryl chloride (SO₂Cl₂) generates a chlorinated ketone .

  • Cyclization: The chlorinated ketone reacts with 4-(trifluoromethyl)thiobenzamide in ethanol under reflux to form the thiazole core .

  • Functionalization: Subsequent bromination or chlorination at the methyl group (e.g., using CBr₄ and PPh₃) yields derivatives .

Yield: Up to 93% for brominated analogs .

Biological Activities

Table 1: Selected Anticancer Data

CompoundIC₅₀ (μM)Cell LineReference
9t (thiophene-thiazole hybrid)0.16MCF-7
22g (phenyl-substituted)9.97HeLa

Antimicrobial Activity

Thiazole derivatives demonstrate broad-spectrum activity:

  • Antifungal: MIC values of 250 μg/mL against Candida zeylanoides .

  • Antibacterial: Inhibition zones of 30 mm against Staphylococcus aureus .

Hazard StatementPrecautionary MeasureSource
H301Toxic if swallowed
H318Causes serious eye damage
H413Harmful to aquatic life

Applications in Drug Discovery

Kinase Inhibitors

The trifluoromethyl group’s electron-withdrawing properties stabilize interactions with kinase ATP-binding pockets .

Antimicrobial Agents

Structural analogs are being explored for resistant bacterial strains due to thiazole’s ability to disrupt microbial membranes .

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